Bienvenue dans la boutique en ligne BenchChem!

(4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone

PI3Kδ inhibition AKT phosphorylation Ri-1 cell assay

Choose this compound for its unique PI3Kδ pharmacological profile: moderate cellular potency (IC50 102 nM) enabling titration of B-cell receptor signaling pathways, a clean CYP3A4 profile (>10 µM) ensuring compatibility with co-administered agent studies, and a distinct benzoyl-piperidine-chloropyridine scaffold that avoids liabilities of clinical chemotypes. A strategic, differentiable tool for selectivity-focused medicinal chemistry and kinase profiling.

Molecular Formula C21H25ClN2O2
Molecular Weight 372.89
CAS No. 2034471-79-7
Cat. No. B2494881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
CAS2034471-79-7
Molecular FormulaC21H25ClN2O2
Molecular Weight372.89
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C21H25ClN2O2/c1-21(2,3)16-6-4-15(5-7-16)20(25)24-12-9-17(10-13-24)26-19-8-11-23-14-18(19)22/h4-8,11,14,17H,9-10,12-13H2,1-3H3
InChIKeyMGYHEZZIBZUZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone (CAS 2034471-79-7): Chemical Identity, Core Scaffold, and Reported Biological Annotation


The compound (4-(tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone (CAS 2034471-79-7, molecular formula C21H25ClN2O2, molecular weight 372.89 g/mol) is a fully synthetic small molecule that integrates a 4-tert-butylbenzoyl moiety, a piperidine linker, and a 3-chloropyridin-4-yloxy substituent [1]. Publicly curated bioactivity databases annotate this compound as an inhibitor of the phosphoinositide 3-kinase delta isoform (PI3Kδ), with a reported cellular IC50 of 102 nM in a human Ri-1 cell assay measuring AKT phosphorylation at Ser473 [2]. The combination of a lipophilic tert-butylphenyl group and a halogenated pyridine ether confers physicochemical properties that are distinct from clinical-stage PI3Kδ inhibitors, positioning this chemotype as a potential starting point for selectivity- or property-focused optimization campaigns.

Why (4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone Cannot Be Replaced by Generic PI3Kδ Inhibitors: The Selectivity–Scaffold Coupling Problem


PI3Kδ inhibitors are not functionally interchangeable. Clinical agents such as idelalisib and duvelisib achieve low-nanomolar potency through distinct ATP-binding pocket interactions, and subtle structural modifications can profoundly alter isoform selectivity profiles across PI3Kα, β, γ, and δ . Even within a conserved chemotype, a single substituent change—such as replacing a quinazoline core with a benzoyl-piperidine scaffold—can shift selectivity by orders of magnitude or introduce liabilities such as cytochrome P450 inhibition [1]. Therefore, substituting a research-grade tool compound like (4-(tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone with a clinical PI3Kδ inhibitor carries a high risk of confounding experimental interpretation due to unrecognized off-target pharmacology, divergent cellular potency, and differing ADME profiles. The quantitative evidence below demonstrates precisely where this compound diverges from its nearest comparators.

Quantitative Differentiation Evidence for (4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone Versus PI3Kδ Inhibitor Comparators


Cellular PI3Kδ Potency: Moderate Activity Distinct from Low-Nanomolar Clinical Inhibitors

In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, the target compound exhibits an IC50 of 102 nM [1]. This represents a 40.8-fold lower potency compared to idelalisib (cellular PI3Kδ IC50 = 2.5 nM) and a 41.8-fold lower potency compared to duvelisib (cellular PI3Kδ IC50 = 2.5 nM) . The moderate potency of the target compound may be advantageous for applications where complete target ablation is undesirable, such as pathway modulation studies or selectivity profiling against off-target kinases that are inhibited only at high micromolar concentrations.

PI3Kδ inhibition AKT phosphorylation Ri-1 cell assay Cellular potency

CYP3A4 Inhibition Liability: Low Risk of Time-Dependent CYP3A4 Inactivation Compared to Many ATP-Competitive Kinase Inhibitors

In a time-dependent CYP3A4 inhibition assay using human liver microsomes (30 min preincubation), the target compound displayed an IC50 of 10,000 nM (10 µM), indicating negligible CYP3A4 inactivation at physiologically relevant concentrations [1]. By contrast, many ATP-competitive PI3K/mTOR inhibitors exhibit significant time-dependent CYP3A4 inhibition; for example, the PI3K/mTOR inhibitor PI3K/mTOR Inhibitor-9 shows a measurable rate of CYP3A4 inactivation (kobs = 0.080 min⁻¹) [2]. The clean CYP3A4 profile of the target compound reduces the likelihood of metabolism-dependent drug–drug interactions, a critical consideration for in vivo pharmacology studies where co-administered agents may be CYP3A4 substrates.

CYP3A4 inhibition Drug–drug interaction Human liver microsomes ADME safety

Chemical Scaffold Novelty: Benzoyl-Piperidine Chloropyridine Core Distinct from Isoindolinone, Quinazolinone, and Imidazopyrazine Clinical Chemotypes

The target compound features a 4-(tert-butyl)benzoyl-piperidine core connected via an ether linkage to a 3-chloropyridine ring [1]. This scaffold is structurally distinct from the four major PI3Kδ inhibitor chemotypes that dominate clinical development: the isoindolinone series (idelalisib), the isoquinolinone series (duvelisib/IPI-145), the imidazopyrazine series, and the quinazolinone series [2]. A scaffold-level divergence of this magnitude typically translates into differentiated kinase selectivity profiles, as the orientation of the hinge-binding motif and the occupancy of the affinity pocket differ substantially across chemotypes [2]. While direct kinome-wide selectivity data are not publicly available for this specific compound, the structural uniqueness provides a rational basis for exploring kinase selectivity spaces that are inaccessible to established PI3Kδ inhibitor scaffolds.

Scaffold novelty Chemical diversity PI3Kδ inhibitor chemotypes Intellectual property

Optimal Research Application Scenarios for (4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone Guided by Quantitative Differentiation Evidence


Graded PI3Kδ Pathway Modulation in Primary B-Cell Signaling Studies

The moderate cellular PI3Kδ IC50 of 102 nM [1] makes this compound suitable for experiments requiring sub-maximal pathway inhibition, such as studying the threshold of PI3Kδ activity needed for B-cell receptor (BCR) signaling, CD86 upregulation, or class-switch recombination. Unlike idelalisib (IC50 = 2.5 nM), which achieves near-complete target engagement at low nanomolar concentrations, the target compound allows researchers to titrate pathway output across a wider concentration range, facilitating the dissection of PI3Kδ-dependent versus PI3Kδ-independent signaling modules in primary human B cells.

In Vivo Combination Studies Requiring Low CYP3A4 Drug–Drug Interaction Risk

With a time-dependent CYP3A4 IC50 exceeding 10 µM (>10,000 nM) [2], this compound is a rational choice for murine disease models where co-administration with CYP3A4-substrate agents (e.g., dexamethasone, midazolam, or certain chemotherapeutics) is required. Many clinical PI3Kδ inhibitors carry CYP3A4 inhibition or induction warnings, which complicates interpretation of combination efficacy and toxicity. The clean CYP3A4 profile reduces the likelihood that observed pharmacodynamic effects are confounded by pharmacokinetic interactions.

Chemical Probe Development for Kinase Selectivity Profiling Against Novel Chemotypes

The benzoyl-piperidine chloropyridine scaffold is structurally unrelated to the isoindolinone, isoquinolinone, quinazolinone, and imidazopyrazine chemotypes of FDA-approved PI3Kδ inhibitors [3]. This scaffold novelty positions the compound as a valuable starting point for chemical probe development aimed at exploring kinase selectivity space beyond established inhibitor series. Medicinal chemistry teams can use this compound as a tractable lead for parallel SAR exploration, potentially identifying selectivity windows (e.g., PI3Kδ over PI3Kγ, or PI3Kδ over unrelated kinases) that are inaccessible to existing clinical chemotypes.

Agrochemical Lead Generation Leveraging Halogenated Pyridine Ether Motif

The 3-chloropyridin-4-yloxy substituent is a recurring pharmacophore in agrochemical active ingredients (e.g., certain fungicides and insecticides that target respiratory chain complexes or chitin biosynthesis) [4]. While the documented PI3Kδ activity is relevant to mammalian biology, the structural features of this compound—particularly the halogenated pyridine ether and the lipophilic tert-butylphenyl group—make it a suitable input for agrochemical discovery screens targeting fungal or invertebrate kinases, where scaffold novelty and physicochemical property differentiation are key selection criteria.

Quote Request

Request a Quote for (4-(Tert-butyl)phenyl)(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.